AC-Lys-ome hcl
Overview
Description
Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, this compound can influence the process of fibrinolysis, which is the breakdown of blood clots .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that this compound targets, is a key player in this pathway .
Result of Action
The action of this compound on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of this compound’s action .
Biochemical Analysis
Biochemical Properties
AC-Lys-ome hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .
Cellular Effects
AC-Lys-ome hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Through deacetylation, it plays an important role in the regulation of chromatin structure and gene expression .
Molecular Mechanism
At the molecular level, AC-Lys-ome hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:
Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base such as pyridine to form Nα-acetyl-L-lysine.
Esterification: The Nα-acetyl-L-lysine is then treated with methanol and a catalyst like hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-lysine are acetylated using acetic anhydride and a suitable base.
Continuous Esterification: The acetylated product is continuously esterified using methanol and hydrochloric acid in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nα-Acetyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Nα-acetyl-L-lysine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Nα-acetyl-L-lysine.
Substitution: Various substituted derivatives of Nα-acetyl-L-lysine methyl ester.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Nα-Acetyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Nα-Acetyl-L-lysine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.
L-Lysine methyl ester hydrochloride: Lacks the acetyl group, affecting its ability to participate in acetylation reactions
Uniqueness
Nα-Acetyl-L-lysine methyl ester hydrochloride is unique due to the presence of both the acetyl and methyl ester groups, allowing it to participate in a broader range of chemical reactions and making it a versatile intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl 2-acetamido-6-aminohexanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGTXYLEAQWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943173 | |
Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20911-93-7 | |
Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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